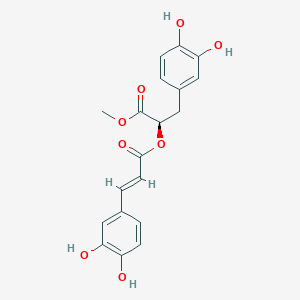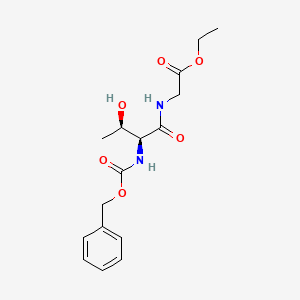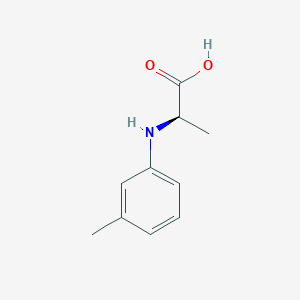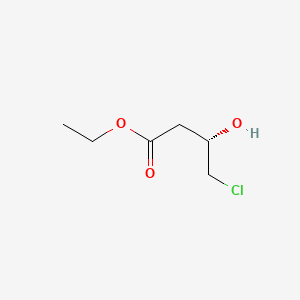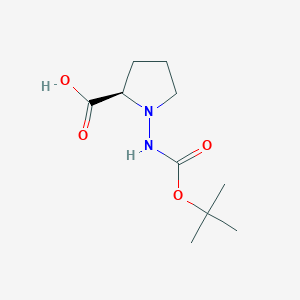
1,1,2,2-Tetrakis(4-bromophenyl)ethene
Übersicht
Beschreibung
1,1,2,2-Tetrakis(4-bromophenyl)ethene is a chemical compound with the empirical formula C26H16Br4 . It is an aggregation-induced emission (AIE)-active building block . The compound is typically found in the form of a powder or crystal .
Synthesis Analysis
The synthesis of 1,1,2,2-Tetrakis(4-bromophenyl)ethene involves the reaction of tetraphenyl ethylene with bromine water under certain conditions . The reaction yield is highest when the material ratio of the reactant tetraphenyl ethylene to bromine water is 1:10 and the reaction time reaches 16 hours .
Molecular Structure Analysis
The molecular weight of 1,1,2,2-Tetrakis(4-bromophenyl)ethene is 648.02 . The density is predicted to be 1.750±0.06 g/cm3 .
Chemical Reactions Analysis
1,1,2,2-Tetrakis(4-bromophenyl)ethene is used in the creation of conjugated microporous polymers (TBPE-CMPs), which demonstrate aggregation-induced electrochemiluminescence (AIECL) .
Physical And Chemical Properties Analysis
1,1,2,2-Tetrakis(4-bromophenyl)ethene is soluble in methanol . It has a melting point of 251-252 °C and a predicted boiling point of 575.1±45.0 °C .
Wissenschaftliche Forschungsanwendungen
Biomedicine
This compound has been widely applied in biomedicine, particularly for in vivo bioimaging and biodetection . It’s used in immunohistochemistry , microarray detection , photodynamic therapy , and photoactivated drug activation .
Photochemistry and Photophysics
Tetra (4-bromophenyl) ethylene: and its derivatives are known for their easy formation and substitution, along with a special phenomenon known as Aggregation-Induced Emission (AIE). They have shown promising results in photochemistry and photophysics research .
Materials Chemistry
In materials chemistry, this compound’s derivatives are utilized due to their unique properties that contribute to the development of new materials .
Polymer Chemistry
The compound plays a role in polymer chemistry where it’s involved in the synthesis of polymers with specific desired properties .
Biochemistry and Medicine
Research has been conducted on this compound for its applications in biochemistry and medicine, exploring its potential in various therapeutic and diagnostic techniques .
Organic Scintillators
Scientists have utilized 1,1,2,2-tetrakis (4-bromophenyl)ethylene to develop high-efficiency ultrafast organic scintillators. These scintillators show an ultrafast radiative lifetime and a high light yield, which are crucial for applications in radiation detection .
Wirkmechanismus
Target of Action
1,1,2,2-Tetrakis(4-bromophenyl)ethene is primarily used as a building block in the synthesis of various organic compounds . It is particularly used in the construction of luminescent metal-organic frameworks (LMOFs) and covalent organic frameworks (COFs) .
Mode of Action
The compound exhibits a unique property known as Aggregation-Induced Emission (AIE) . This means that the compound becomes highly emissive (fluorescent) when it is aggregated or clustered together . This property is utilized in the construction of LMOFs and COFs, where the compound is coordinatively immobilized within rigid porous frameworks .
Biochemical Pathways
Its aie property has been exploited in the detection and removal of heavy metals from water .
Result of Action
The primary result of the action of 1,1,2,2-Tetrakis(4-bromophenyl)ethene is the emission of fluorescence when the compound is aggregated . This property is used to create highly luminescent materials, such as LMOFs and COFs .
Action Environment
The action of 1,1,2,2-Tetrakis(4-bromophenyl)ethene is influenced by the environment in which it is placed. For instance, the compound’s AIE property is triggered when it is aggregated or clustered together . The compound is soluble in various organic solvents such as DMF, DMSO, THF, and dichloromethane , which can influence its aggregation behavior and thus its emissive properties.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-4-[1,2,2-tris(4-bromophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Br4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLDGKMJJEZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61326-44-1 | |
| Record name | Tetrakis(4-bromophenyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



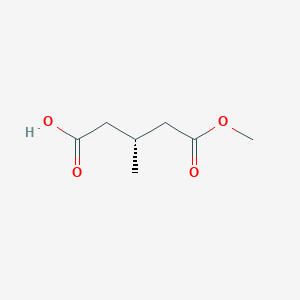
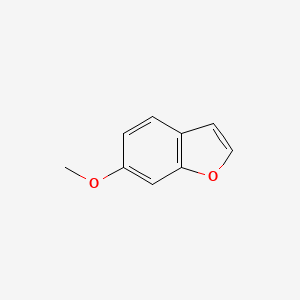



![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)
